3-(2,2,2-Trifluoroacetyl)phenyl acetate

Description

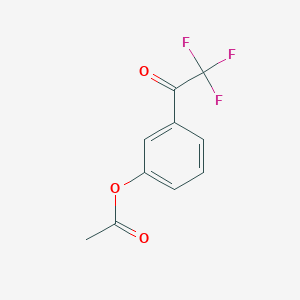

Structure

3D Structure

Properties

IUPAC Name |

[3-(2,2,2-trifluoroacetyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-6(14)16-8-4-2-3-7(5-8)9(15)10(11,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQXUBKAIQXQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 3 2,2,2 Trifluoroacetyl Phenyl Acetate

Established Synthetic Pathways

The most common and well-established method for the synthesis of 3-(2,2,2-trifluoroacetyl)phenyl acetate (B1210297) involves the trifluoroacetylation of a substituted phenol (B47542) followed by or preceded by acetylation. The key reagent in this transformation is trifluoroacetic anhydride (B1165640) (TFAA), a powerful acylating agent.

Acylation and Esterification Strategies with Trifluoroacetic Anhydride

The synthesis of 3-(2,2,2-trifluoroacetyl)phenyl acetate can be approached through two primary retro-synthetic disconnections, both employing trifluoroacetic anhydride. One common strategy involves the trifluoroacetylation of 3-hydroxyphenyl acetate. In this method, the hydroxyl group of the starting phenol is first protected as an acetate ester. This intermediate is then subjected to a Friedel-Crafts acylation reaction with trifluoroacetic anhydride, typically in the presence of a Lewis acid or a strong protic acid catalyst, to introduce the trifluoroacetyl group at the meta-position.

Alternatively, the synthesis can commence with the acylation of 3-hydroxyacetophenone with trifluoroacetic anhydride. The resulting trifluoroacetylated intermediate is then subjected to a Baeyer-Villiger oxidation to insert an oxygen atom between the aromatic ring and the acetyl group, followed by hydrolysis to yield the desired phenyl acetate. However, the direct acylation of 3-hydroxyphenyl acetate is often the more direct and preferred route.

The reaction mechanism for the trifluoroacetylation of the aromatic ring involves the generation of a highly electrophilic trifluoroacetyl cation or a related reactive species from trifluoroacetic anhydride, which then attacks the electron-rich aromatic ring. The presence of the acetate group on the ring influences the regioselectivity of this electrophilic aromatic substitution.

Reaction Conditions and Optimization

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of reaction conditions. Key parameters that are frequently optimized include temperature, reaction time, and the choice and stoichiometry of reagents.

The trifluoroacetylation of phenolic compounds is often an exothermic reaction and requires careful temperature control to minimize the formation of side products. The reaction is typically initiated at a low temperature, often around 0°C, to control the initial rate of reaction. Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion.

The optimal reaction time can vary significantly depending on the specific substrate, the catalyst used, and the reaction temperature. Reaction progress is typically monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion of the starting material and to avoid the formation of degradation products from prolonged reaction times. While specific optimization data for this compound is not extensively published in readily available literature, analogous reactions reported in chemical databases suggest that reaction times can range from a few hours to overnight.

Table 1: General Temperature and Reaction Time Parameters for Trifluoroacetylation of Phenolic Compounds

| Parameter | Typical Range | Remarks |

| Initial Temperature | 0 - 5 °C | To control the initial exothermic reaction. |

| Reaction Temperature | 20 - 60 °C | Can be adjusted to optimize reaction rate. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC for completion. |

The choice of catalytic and stoichiometric reagents is crucial in the synthesis of this compound. In the acylation of the phenolic hydroxyl group, a base is typically employed to deprotonate the phenol, increasing its nucleophilicity. Pyridine is a commonly used base for this purpose. It not only acts as a base but can also serve as a nucleophilic catalyst by forming a highly reactive N-trifluoroacetylpyridinium intermediate with trifluoroacetic anhydride. This intermediate is then more readily attacked by the phenoxide ion.

Other bases such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) can also be used, with DMAP often being a more potent catalyst. The stoichiometry of the base is important; typically, a slight excess is used to ensure complete reaction.

For the Friedel-Crafts acylation of the aromatic ring, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a strong protic acid like trifluoromethanesulfonic acid may be required to activate the trifluoroacetic anhydride and facilitate the electrophilic aromatic substitution. The choice of catalyst depends on the reactivity of the aromatic substrate.

Table 2: Common Catalytic and Stoichiometric Reagents

| Reagent | Role | Typical Stoichiometry |

| Pyridine | Base, Nucleophilic Catalyst | 1.1 - 1.5 equivalents |

| Triethylamine | Base | 1.1 - 1.5 equivalents |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | 0.05 - 0.2 equivalents |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 1.0 - 1.2 equivalents |

Purification Techniques (e.g., silica (B1680970) gel chromatography)

Following the completion of the reaction, the crude product mixture typically contains the desired this compound, unreacted starting materials, the catalyst, and various byproducts. Purification is therefore a critical step to obtain the compound in high purity.

The standard work-up procedure often involves quenching the reaction with water or a dilute aqueous acid, followed by extraction of the organic product into a suitable solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.

The most common method for the final purification of this compound is silica gel column chromatography. The choice of the eluent system is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, such as ethyl acetate, is typically used. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 3: Typical Eluent Systems for Silica Gel Chromatography

| Solvent System | Ratio (v/v) | Application |

| Hexane / Ethyl Acetate | 9:1 to 7:3 | For compounds of moderate polarity. |

| Petroleum Ether / Ethyl Acetate | 9:1 to 7:3 | An alternative to hexane, often lower cost. |

| Dichloromethane / Hexane | 1:1 to 3:1 | For compounds that are more soluble in dichloromethane. |

Emerging and Novel Synthetic Approaches

While the established methods for the synthesis of this compound are robust, the field of organic synthesis is constantly evolving, with a focus on developing more efficient, milder, and environmentally benign methodologies. Research into novel trifluoroacetylation reagents and catalytic systems is ongoing.

Emerging strategies in trifluoroacetylation often focus on the use of alternative trifluoroacetyl sources that are more stable, easier to handle, or offer different reactivity profiles compared to trifluoroacetic anhydride. For instance, the use of hypervalent iodine reagents bearing a trifluoroacetyl group has been explored for the trifluoroacetylation of various nucleophiles under mild conditions.

Furthermore, advancements in catalysis, including the development of new Lewis acids, organocatalysts, and transition-metal catalysts, could potentially lead to more efficient and selective syntheses of trifluoroacetylated aromatic compounds. For example, catalytic systems that can operate under milder conditions with lower catalyst loadings would be highly desirable.

However, it is important to note that at the time of this writing, specific literature detailing the application of these emerging and novel synthetic approaches for the direct synthesis of this compound is not widely available. The development and application of such new methods to this particular molecule remain an area for future research and development.

Palladium-Catalyzed Decarboxylative Cyclization Analogues

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient pathways to form carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed decarboxylative cyclization to form this compound is not extensively documented, analogous transformations provide a conceptual framework. Decarboxylative coupling reactions, in general, involve the removal of a carboxyl group, often from a carboxylic acid or its ester, and the subsequent formation of a new bond. semanticscholar.org

For instance, palladium catalysts have been successfully employed in the decarboxylative coupling of nitrobenzene (B124822) acetic esters. nih.govacs.org In these reactions, allylic esters of nitrobenzene acetic acids undergo a facile coupling process, demonstrating the viability of palladium to mediate the decarboxylation and subsequent bond formation. nih.govacs.org The efficiency of these reactions is often dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands being preferred. semanticscholar.org Such methodologies could hypothetically be adapted for the synthesis of complex aromatic esters through the strategic design of precursors.

Table 1: Representative Palladium-Catalyzed Decarboxylative Coupling

| Catalyst/Ligand | Substrate | Product Type | Key Feature |

| Pd(PPh₃)₄ | Allylic esters of nitrobenzene acetic acids | Benzylic allylation products | Efficient for dinitroarene substrates |

| Pd(0) with rac-BINAP | o- and p-nitrophenylacetic esters | Benzylic allylation products | Selective ligand for benzylic allylation |

| Pd(0) with Trost ligand | Allyl β-keto esters | Rearranged allyl esters | Catalyzes decarboxylative rearrangement |

Trifluoroacetylation Using Advanced Reagents

The introduction of a trifluoroacetyl group is a key step in the synthesis of the target molecule. This is typically achieved through trifluoroacetylation, a reaction that can be mediated by a variety of advanced reagents.

Phenyl trifluoroacetate (B77799) is a versatile reagent used for the introduction of the trifluoroacetyl group. nbinno.comchemimpex.com It can act as a protective group for carboxylic acids, enabling chemists to perform complex synthetic sequences with greater control. nbinno.com In the context of synthesizing this compound, phenyl trifluoroacetate could be used to trifluoroacetylate a suitably substituted phenol precursor. The reactivity of phenyl trifluoroacetate allows for the formation of ester and amide bonds under predictable conditions. nbinno.com The choice of reaction conditions, such as the presence of an alkaline aqueous phase, can influence the outcome of the reaction, potentially shifting the product from an acetate to a trifluoroacetate derivative. rsc.org

1,1,1-Trichloro-3,3,3-trifluoroacetone is another potent reagent for trifluoroacetylation. nih.govnist.gov While its direct application in the synthesis of this compound is not explicitly detailed in the literature, its chemical properties suggest its potential as a trifluoroacetylating agent. This compound is a derivative of trifluoroacetone, which is known to be more electrophilic than acetone. wikipedia.org This enhanced electrophilicity would facilitate the transfer of the trifluoroacetyl group to a nucleophilic aromatic substrate.

Hypervalent iodine reagents, such as phenyl(2,2,2-trifluoroethyl)iodonium triflate, have emerged as powerful tools in organic synthesis. tandfonline.comresearchgate.net This reagent is particularly effective for the trifluoroethylation of various nucleophiles, including alcohols and phenols, to form O-CH₂CF₃ bonds. tandfonline.com It has been successfully used to synthesize a series of complex 2,2,2-trifluoroethyl fatty acid esters from fatty acids in the presence of a base like cesium carbonate. tandfonline.comresearchgate.net This methodology proceeds under mild, room temperature conditions and demonstrates good functional group tolerance, making it a promising route for the synthesis of complex fluoroalkyl esters. tandfonline.comresearchgate.net

Table 2: Trifluoroethylation of Fatty Acids using Phenyl(2,2,2-trifluoroethyl)iodonium Triflate tandfonline.com

| Fatty Acid Substrate | Base | Solvent | Yield (%) |

| Palmitic acid | Cs₂CO₃ | CH₂Cl₂ | 99 |

| Stearic acid | Cs₂CO₃ | CH₂Cl₂ | 96 |

| Oleic acid | Cs₂CO₃ | CH₂Cl₂ | 95 |

| Linoleic acid | Cs₂CO₃ | CH₂Cl₂ | 93 |

Trifluoroacetyl triflate, generated in situ from trifluoroacetic anhydride and a triflate source, is a highly reactive acylating agent. Metal triflates are known to catalyze Friedel-Crafts acylation reactions of aromatic compounds. researchgate.netmdpi.com These reactions can proceed under relatively moderate conditions and can be applied to both activated and deactivated aromatic substrates. researchgate.net The use of a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH), can further enhance the acylation process. mdpi.com This approach allows for the direct C-acylation of aromatic rings, which could be a key step in constructing the trifluoroacetylphenyl moiety of the target compound. mdpi.com

Industrial Production Considerations for Fluorinated Aromatic Esters

The industrial-scale production of fluorinated aromatic esters presents a unique set of challenges and considerations. The introduction of fluorine atoms into aromatic systems can significantly alter the physical and chemical properties of the molecules, which in turn impacts the manufacturing process. organic-chemistry.org

Key considerations for industrial production include:

Raw Material Sourcing and Cost: The availability and cost of specialized fluorinating agents and starting materials are critical factors.

Reaction Conditions: Many fluorination reactions require harsh conditions, such as high temperatures and pressures, which can necessitate specialized equipment and lead to higher energy consumption. google.com

Catalyst Selection and Efficiency: The use of efficient and recyclable catalysts is crucial for developing cost-effective and environmentally sustainable processes. google.com Metal triflates and other Lewis acids are often employed, but their cost and potential for corrosion must be managed. cdp-innovation.com

Solvent Use and Recovery: The choice of solvent is important for reaction efficiency and product purification. The use of large quantities of expensive or hazardous solvents is a significant drawback, making solvent recovery and recycling a priority. google.com

Process Safety: The handling of corrosive and potentially toxic reagents, such as strong acids and reactive fluorine sources, requires stringent safety protocols and specialized infrastructure.

Recent advancements in catalysis and process optimization, such as the use of heterogeneous catalysts and the development of milder reaction conditions, are helping to address some of these challenges, paving the way for more efficient and sustainable industrial production of fluorinated aromatic compounds. rsc.org

Continuous Flow Processes

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fluorinated compounds, including enhanced safety, better heat and mass transfer, and improved reproducibility. vapourtec.comuliege.be In the context of producing this compound, a flow process would typically involve the reaction of a precursor like 3-hydroxyacetophenone with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a base.

A hypothetical continuous flow setup would involve pumping streams of the reactants through a T-mixer into a heated or cooled reactor coil. vapourtec.comresearchgate.net The precise control over parameters like residence time, temperature, and stoichiometry minimizes the formation of byproducts. For reactions involving highly reactive or unstable intermediates, such as the in-situ generation of a trifluoroacetylating agent, flow chemistry provides a safer operational window by keeping the volume of the hazardous material low at any given time. uliege.beresearchgate.net This methodology has been successfully applied to a range of trifluoromethylation and acylation reactions, demonstrating its potential for producing aryl trifluoromethyl ketones and their derivatives under mild conditions. organic-chemistry.orgallfordrugs.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis Parameters

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Volume | Liters to cubic meters | Microliters to milliliters |

| Heat Transfer | Poor, surface area-to-volume ratio decreases on scale-up | Excellent, high surface area-to-volume ratio |

| Safety | Risk of thermal runaway with large volumes | Minimized risk due to small reaction volume |

| Reaction Time | Hours | Seconds to minutes |

| Reproducibility | Can be variable between batches | High, due to precise parameter control |

| Scalability | Complex, often requires re-optimization | Simpler, by running the system for longer |

A key advantage is the potential for seamless scale-up by simply extending the operational time of the reactor, a concept known as "scaling-out." vapourtec.com This avoids the complex re-optimization often required when scaling up batch reactions.

Automated Reactor Systems

Automated laboratory reactors (ALRs) are revolutionizing chemical synthesis by enabling precise, reproducible, and unattended operation of experiments. vapourtec.comsyrris.com These systems combine reactor vessels with advanced hardware and software to control and monitor critical reaction parameters like temperature, pressure, dosing rates, and mixing in real-time. syrris.commt.combuchiglas.com

For the synthesis of this compound, an automated reactor could be programmed to perform a multi-step sequence. For example, the initial trifluoroacetylation of a starting phenol could be followed by a subsequent acetylation step, all within the same closed system. Automated dosing systems can add reagents like trifluoroacetic anhydride or acetyl chloride at a precisely controlled rate, which is crucial for managing exothermic reactions and improving selectivity. mt.combuchiglas.com

Key features and benefits of these systems include:

Precision Control: Automated regulation of reaction parameters with high accuracy ensures batch-to-batch consistency. syrris.com

Data-Rich Experimentation: Integrated sensors and software continuously log data, enabling detailed analysis and process optimization. syrris.commt.com

Enhanced Safety: Unattended operation and the ability to program safety protocols minimize human exposure to hazardous materials and prevent runaway reactions. mt.combuchiglas.com

Increased Throughput: Automation allows for running reactions overnight or in parallel, significantly boosting productivity. vapourtec.comsyrris.com

These automated platforms are essential tools for process development, allowing chemists to rapidly screen different reaction conditions (e.g., temperature, catalyst, solvent) to identify the optimal parameters for yield and purity before scaling up. mt.commt.com

Table 2: Features of Modern Automated Reactor Systems

| Feature | Description | Benefit in Synthesis |

|---|---|---|

| Automated Dosing | Gravimetric or volumetric addition of liquids and gases via pumps or mass flow controllers. buchiglas.com | Precise control over stoichiometry and reaction rate. |

| Temperature Control | Jacketed reactors with integrated heating/cooling circulators. syrris.com | Accurate management of reaction temperature profiles. |

| Real-time Monitoring | In-situ probes (e.g., FTIR, Raman) and sensors for temperature and pressure. syrris.commt.com | Continuous tracking of reaction progress and kinetics. |

| Automated Sampling | Systems that can draw, quench, and dilute samples for analysis without manual intervention. mt.com | Provides accurate data on reaction conversion and impurity formation over time. |

Green Chemistry Principles in the Synthesis of Fluorinated Compounds

The production of fluorinated compounds is increasingly guided by the 12 Principles of Green Chemistry, which aim to make chemical processes more sustainable and environmentally benign. numberanalytics.comacs.org The synthesis of molecules like this compound presents opportunities to apply several of these principles.

A primary goal is waste prevention . Traditional fluorination methods can generate significant amounts of hazardous byproducts. dovepress.comscispace.com Green approaches focus on maximizing atom economy , a concept that measures how many atoms from the reactants are incorporated into the final product. acs.org For instance, developing catalytic methods for trifluoroacetylation that avoid stoichiometric reagents can significantly improve atom economy.

Another key principle is the use of safer and less toxic reagents. numberanalytics.com Historically, fluorination has involved hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF). dovepress.com Modern research focuses on developing milder and safer fluorinating agents. eurekalert.org The use of fluoroform (HCF₃), an industrial byproduct, as a trifluoromethyl source is a promising green alternative for synthesizing trifluoromethyl ketones. nih.gov

Designing for energy efficiency is also crucial. acs.org Continuous flow and automated reactor systems can contribute by enabling reactions at ambient temperatures and pressures where possible, or by providing superior heat integration that minimizes energy consumption compared to large, inefficient batch reactors. acs.org

Furthermore, the principle of reducing derivatives by avoiding the use of protecting groups simplifies synthetic routes, reduces waste, and saves time and resources. acs.org Developing selective trifluoroacetylation methods that can target a specific functional group in a complex molecule without the need for protecting other groups is a significant goal in green fluorine chemistry. dovepress.com Electrochemical fluorination is another emerging technique that offers a reagent-free and environmentally friendly approach to synthesizing fluorinated compounds. numberanalytics.com

Reactivity and Mechanistic Investigations of 3 2,2,2 Trifluoroacetyl Phenyl Acetate

Hydrolytic Cleavage Mechanisms of the Ester Moiety

The ester group in trifluoroacetyl-substituted phenyl acetates is susceptible to hydrolysis under both alkaline and neutral conditions. Studies on the positional isomer, 2-(2,2,2-trifluoroacetyl)phenyl acetate (B1210297), provide critical insights into these mechanisms, highlighting the influence of the neighboring trifluoroacetyl group.

Alkaline Hydrolysis Kinetics and Reaction Orders

The alkaline hydrolysis of esters typically proceeds via a second-order kinetic pathway, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.orguv.esijcce.ac.irresearchgate.net In the case of acyl-substituted phenyl acetates, the rate of this reaction is significantly influenced by the nature and position of the substituent.

Research on 2-(2,2,2-trifluoroacetyl)phenyl acetate has demonstrated the kinetic parameters for its alkaline hydrolysis. The second-order rate constants (k₂) were measured at various temperatures, providing a quantitative measure of the ester's reactivity. rsc.orgrsc.org The data indicates a significant rate enhancement compared to unsubstituted phenyl acetate, which can be attributed to the electron-withdrawing nature of the trifluoroacetyl group and the participation of the neighboring acyl-carbonyl group. rsc.orgrsc.org

Interactive Table: Alkaline Hydrolysis Rate Constants for 2-Acylphenyl Acetates Users can filter and sort the data presented in the table below.

| Substituent (at position 2) | Temperature (°C) | k₂ (dm³ mol⁻¹ s⁻¹) |

| H | 25.0 | 1.41 |

| Formyl | 25.0 | 70.8 |

| Trifluoroacetyl | 27.0 | 11.0 |

| Trifluoroacetyl | 37.0 | 23.4 |

| Trifluoroacetyl | 47.0 | 47.9 |

| Data sourced from studies on phenyl acetate and its 2-substituted derivatives. rsc.orgrsc.org |

Neutral Hydrolysis Studies

The neutral, or water-catalyzed, hydrolysis of 2-(2,2,2-trifluoroacetyl)phenyl acetate has also been investigated. rsc.orgrsc.org This reaction proceeds at a much slower rate than alkaline hydrolysis but is still significantly accelerated by the presence of the ortho-acyl substituent. The mechanism is believed to involve neighboring group participation, which facilitates the cleavage of the ester bond even in the absence of a strong base. rsc.orgrsc.org

Interactive Table: Neutral Hydrolysis Rate Constants for 2-Formylphenyl Acetate Users can filter and sort the data presented in the table below.

| Substituent (at position 2) | Temperature (°C) | k₁ (10⁻⁵ s⁻¹) |

| Formyl | 25.0 | 1.78 |

| Data sourced from a study on 2-formylphenyl acetate. rsc.orgrsc.org |

Neighboring Group Participation by Acyl-Carbonyl Groups

A key mechanistic feature in the hydrolysis of acyl-substituted phenyl acetates is neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orglibretexts.orgmugberiagangadharmahavidyalaya.ac.indalalinstitute.com This phenomenon involves the intramolecular interaction of a functional group near the reaction center, which can lead to an increased reaction rate and retention of stereochemistry. mugberiagangadharmahavidyalaya.ac.in

Transformations Involving the Trifluoroacetyl Group

The trifluoroacetyl group is a versatile functional handle that can undergo various chemical transformations, including reduction and potentially participating in electrophilic aromatic substitution reactions.

Reduction Reactions to Hydroxyl Functionality

The ketone carbonyl of the trifluoroacetyl group can be selectively reduced to a hydroxyl group. Sodium borohydride (B1222165) (NaBH₄) is an effective reducing agent for this transformation, converting aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comlibretexts.org While NaBH₄ is generally not strong enough to reduce esters, it readily reduces the more electrophilic carbonyl of an aryl trifluoromethyl ketone. masterorganicchemistry.comlibretexts.orgcdnsciencepub.com

The reduction of 3-(2,2,2-Trifluoroacetyl)phenyl acetate with a hydride source like sodium borohydride would yield 3-(1-hydroxy-2,2,2-trifluoroethyl)phenyl acetate. This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the trifluoroacetyl group. libretexts.org The use of NaBH₄ in conjunction with carboxylic acids, such as trifluoroacetic acid, can also be employed for the reduction of certain functional groups. mdma.ch

Role as an Acyl Donor in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. youtube.comkhanacademy.orgbeilstein-journals.org The reaction proceeds through the formation of a highly electrophilic acylium ion. youtube.com

While there is extensive literature on various acylating agents, there is no direct evidence to suggest that this compound can effectively serve as an acyl donor in a conventional Friedel-Crafts reaction. Phenyl esters are generally not reactive enough to generate the necessary acylium ion under standard Friedel-Crafts conditions. More recent developments in biocatalysis have shown that acyltransferases can utilize phenyl esters and thioesters as acyl donors for the C-acylation of highly activated aromatic substrates like resorcinol. nih.govnih.gov However, these enzymatic methods represent a significant departure from the classical chemical Friedel-Crafts acylation and are not broadly applicable.

Radical Trifluoroacetylation Processes (e.g., of alkenes)

Recent advancements in photoredox catalysis have enabled the use of readily available reagents for complex chemical transformations. One such development is the radical trifluoroacetylation of alkenes. nih.gov While direct studies involving this compound as a radical precursor are not extensively documented, the principles of radical generation from similar structures, such as trifluoroacetic anhydride (TFAA), provide a basis for understanding its potential reactivity.

A mild and operationally simple method for the trifluoroacetylation of olefins utilizes trifluoroacetic anhydride as a cost-effective and accessible reagent. nih.gov This process is mediated by light and proceeds through a trifluoroacyl radical mechanism, initiated by a photocatalyst that triggers the fragmentation of a C-O bond. nih.govresearcher.life Mechanistic investigations, including kinetic isotope effects, spectroelectrochemistry, optical spectroscopy, and theoretical studies, have confirmed the existence of a transient CF3CO radical under photoredox conditions. nih.govresearcher.life

The trifluoroacyl radical can be stabilized in a carbon monoxide atmosphere, which leads to a higher yield of the trifluoroacetylation product. nih.govresearcher.life Furthermore, by adjusting the reaction parameters, this method can be adapted for trifluoromethylation. nih.gov This approach is not limited to simple alkenes and can be applied to the chemo- and regioselective functionalization of small-molecule drugs and common pharmacophores. nih.gov

The proposed catalytic cycle involves the generation of the trifluoroacyl radical, which then adds to the alkene. This process represents a significant departure from conventional trifluoroacetylation methods. researchgate.net

Substitution Reactions of the Acetate Group

The acetate group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. The reactivity of the compound in these reactions is significantly influenced by the strongly electron-withdrawing trifluoroacetyl group. This group enhances the electrophilicity of the phenyl ring, making the acetate a better leaving group and the molecule more susceptible to nucleophilic attack compared to unsubstituted phenyl acetate.

Under basic conditions, the hydrolysis of this compound is reported to be three times faster than that of its non-fluorinated counterparts. This increased rate is attributed to the lower energy barrier for nucleophilic attack at the carbonyl carbon, a consequence of the electron-withdrawing nature of the trifluoroacetyl group.

The products of these substitution reactions vary depending on the nucleophile used. For instance, hydrolysis yields 3-hydroxyacetophenone, while reactions with other nucleophiles can introduce a range of different functional groups onto the phenyl ring.

Acid-Catalyzed Reactions and Intermediate Formation

Trifluoroacetic acid (TFA) is a strong acid widely employed in organic synthesis as a solvent, catalyst, and reagent. wikipedia.orgresearchgate.net It facilitates a variety of chemical transformations, including rearrangements, deprotection of functional groups, oxidations, reductions, and condensations. researchgate.net

In the context of acylation reactions, TFA can act as a catalyst. For example, it has been used as a condensing agent for the acylation of anisole (B1667542) with acetic anhydride. researchgate.net TFA's utility stems from its strength as an acid, its solubility in organic solvents, and its volatility. wikipedia.org

While specific studies on TFA-mediated conversions of this compound are not detailed in the provided search results, the general reactivity of phenyl acetates and the catalytic nature of TFA suggest potential applications. For instance, TFA can catalyze the Fries rearrangement of phenyl acetate to hydroxyphenyl ketones. mdpi.com It is plausible that this compound could undergo similar acid-catalyzed rearrangements or other conversions in the presence of TFA.

A patent describes a Friedel-Crafts acylation reaction catalyzed by trifluoroacetic acid, where an acid anhydride or carboxylic acid reacts with an aromatic compound. google.com This indicates the potential for TFA to mediate acylation reactions involving related substrates.

Superacids, such as trifluoromethanesulfonic acid (TfOH), are powerful catalysts for acylation reactions. mdpi.com TfOH is noted to be approximately 100 times stronger than sulfuric acid and is effective in promoting Friedel-Crafts C-acylation and the Fries rearrangement of phenyl acetate. mdpi.com

In the presence of TfOH, the acylation of phenols can be controlled to favor either C-acylation or O-acylation depending on the reaction conditions. mdpi.com For example, a catalytic amount of TfOH in acetonitrile (B52724) can lead to the formation of phenyl acetate from phenol (B47542) and acetyl chloride in excellent yields. mdpi.com

A system involving trifluoroacetic anhydride (TFAA) and phosphoric acid has been shown to be a clean alternative to traditional Friedel-Crafts acylation. mdma.ch In this system, acyl bis(trifluoroacetyl)phosphates are formed in situ and act as potent acylating agents. mdma.ch

While direct experimental data on the superacid-catalyzed reactions of this compound is limited in the search results, the principles of superacid catalysis suggest that this compound could be a substrate for various acylation and rearrangement reactions under these potent acidic conditions. The electron-withdrawing trifluoroacetyl group would likely influence the regioselectivity and rate of such reactions.

Comparative Reactivity with Related Phenyl Acetate Systems

The reactivity of this compound is significantly influenced by the electronic properties of its substituents. The trifluoroacetyl group is a strong electron-withdrawing group, which has a profound effect on the reactivity of the phenyl acetate moiety.

Compared to phenyl acetate, this compound is expected to be more reactive towards nucleophilic substitution at the ester group. The electron-withdrawing nature of the trifluoroacetyl group increases the electrophilicity of the carbonyl carbon of the acetate group, making it more susceptible to attack by nucleophiles.

In the context of electrophilic aromatic substitution, the trifluoroacetyl group is a deactivating group, making the aromatic ring less reactive than benzene. libretexts.orglumenlearning.com In contrast, the hydroxyl group in phenol is a strongly activating group, making the ring much more reactive towards electrophilic substitution. quora.com Phenyl acetate itself is less reactive than phenol because the acetyl group's electron-withdrawing resonance effect reduces the electron-donating ability of the oxygen atom to the ring. quora.comchegg.com

The position of the substituent also plays a crucial role. In this compound, the trifluoroacetyl group is at the meta position relative to the acetate group. Electron-withdrawing groups generally direct incoming electrophiles to the meta position. libretexts.org

Computational studies on substituted phenyl acetates and trifluoroacetates have shown that electron-withdrawing substituents on the phenyl ring increase the preference for the Z conformer of the ester. nih.gov These substituents also decrease the stability of both E and Z conformers, with a more pronounced effect on the E conformer. nih.gov Furthermore, electron-withdrawing substituents enhance the reactivity of the ester towards nucleophilic acyl substitution by lowering the energy of the π*C=O antibonding orbital, making it more available to interact with the lone pair of an attacking nucleophile. nih.gov

Interactive Data Table: Reactivity Comparison

| Compound | Substituent on Phenyl Ring | Effect on Nucleophilic Acyl Substitution | Effect on Electrophilic Aromatic Substitution |

|---|---|---|---|

| Phenyl Acetate | -H | Baseline | Less reactive than phenol |

| 3-(Trifluoromethyl)phenyl Acetate | 3-CF3 | More reactive than phenyl acetate | Deactivated ring, meta-directing |

| This compound | 3-COCF3 | More reactive than 3-(trifluoromethyl)phenyl acetate | Strongly deactivated ring, meta-directing |

| Phenol | -OH | N/A (no acetate) | Highly activated ring, ortho, para-directing |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 3-(2,2,2-Trifluoroacetyl)phenyl acetate (B1210297) by mapping the magnetic environments of its proton, carbon, and fluorine nuclei.

The ¹H NMR spectrum provides a detailed count and analysis of the distinct proton environments within the molecule. The spectrum is characterized by signals corresponding to the acetate methyl group and the four protons on the substituted aromatic ring.

Acetate Methyl Protons : A sharp singlet is expected in the upfield region, typically around δ 2.1–2.3 ppm. bmrb.io This signal integrates to three protons and its singlet nature confirms the absence of adjacent protons for coupling.

Aromatic Protons : The 1,3-disubstituted (meta) pattern of the phenyl ring results in four unique aromatic proton signals. Due to the electron-withdrawing effects of both the acetate and the trifluoroacetyl groups, all aromatic protons are shifted downfield. The proton situated between the two substituents (at the C2 position) is expected to be the most deshielded. The remaining three protons (at C4, C5, and C6) will exhibit complex splitting patterns (e.g., doublet, triplet, doublet of doublets) due to ortho, meta, and para spin-spin coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| -OCOCH₃ | ~2.2 | Singlet (s) | 3H |

| Aromatic H (H2, H4, H5, H6) | ~7.4 - 8.2 | Multiplet (m) | 4H |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. A total of ten distinct carbon signals are anticipated, corresponding to the two carbonyl carbons, one methyl carbon, one trifluoromethyl carbon, and six unique aromatic carbons.

Carbonyl Carbons : Two signals are expected in the highly downfield region. The acetate carbonyl carbon typically appears around δ 169 ppm. bmrb.iojcsp.org.pk The ketone carbonyl of the trifluoroacetyl group is also in this region but its signal is split into a quartet due to coupling with the three adjacent fluorine atoms (¹JC-F).

Aliphatic Carbons : The acetate methyl carbon signal is found in the upfield region, around δ 21 ppm. bmrb.iojcsp.org.pk The trifluoromethyl (CF₃) carbon signal appears as a prominent quartet due to strong one-bond coupling with the three fluorine atoms (¹JC-F).

Aromatic Carbons : Six distinct signals are expected for the aromatic carbons. Two of these will be quaternary (C1-OAc and C3-COCF₃) and will typically show lower intensity. The other four signals correspond to the protonated aromatic carbons (C2, C4, C5, C6). Their chemical shifts are influenced by the substitution pattern and the electronic nature of the attached groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| -OCOCH₃ | ~169 | Singlet |

| -COCF₃ | ~180 | Quartet (q) |

| -OCOCH₃ | ~21 | Singlet |

| -COCF₃ | ~117 | Quartet (q) |

| Aromatic C1-C6 | ~120 - 151 | Singlets |

¹⁹F NMR spectroscopy is a highly sensitive technique for detecting fluorine atoms. For this compound, this analysis provides a definitive signature for the trifluoromethyl (CF₃) group. A single, strong resonance is expected, as all three fluorine atoms are chemically equivalent and are not coupled to other fluorine nuclei. The chemical shift of a trifluoroacetyl group attached to an aromatic system typically appears in the range of δ -70 to -75 ppm relative to the standard CFCl₃. dovepress.comresearchgate.net This characteristic signal confirms the presence and electronic environment of the trifluoromethyl moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is employed to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by strong absorptions from its two carbonyl groups and the carbon-fluorine bonds.

Carbonyl (C=O) Stretching : Two distinct and strong absorption bands are expected in the carbonyl region. The ester carbonyl stretch is anticipated at a higher frequency, around 1760–1770 cm⁻¹. The ketone carbonyl, conjugated with the aromatic ring and influenced by the electronegative CF₃ group, is expected to absorb in the range of 1700–1720 cm⁻¹.

Carbon-Fluorine (C-F) Stretching : Very strong and characteristic absorption bands for C-F bonds are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Other Vibrations : Additional bands corresponding to aromatic C=C stretching (around 1450–1600 cm⁻¹) and C-H stretching (aromatic ~3100-3000 cm⁻¹, methyl <3000 cm⁻¹) would also be present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl (C=O) | Stretching | ~1765 | Strong |

| Ketone Carbonyl (C=O) | Stretching | ~1710 | Strong |

| Carbon-Fluorine (C-F) | Stretching | ~1100 - 1300 | Very Strong |

| Aromatic (C=C) | Stretching | ~1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the compound's molecular weight and structural components through analysis of its fragmentation patterns upon ionization. The molecular weight of C₁₀H₇F₃O₃ is 232.16 g/mol .

Molecular Ion Peak : The electron ionization (EI) mass spectrum should exhibit a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 232, confirming the molecular weight of the compound.

Key Fragmentation Pathways : The fragmentation pattern offers further structural proof. Common fragmentation would involve the cleavage of the ester and ketone groups.

Loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion, resulting in a fragment ion at m/z 190.

Formation of an acylium ion from the acetate group ([CH₃CO]⁺) at m/z 43.

Formation of a trifluoroacylium ion ([CF₃CO]⁺) at m/z 97.

Cleavage of the C-C bond between the aromatic ring and the ketone, leading to a fragment corresponding to the [M-COCF₃]⁺ ion.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₀H₇F₃O₃) to validate the empirical formula. velp.commpg.de The combustion of a pure sample and quantification of the resulting gases (CO₂, H₂O) allows for the determination of the mass percentages of carbon and hydrogen.

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 51.74% |

| Hydrogen (H) | 3.04% |

| Fluorine (F) | 24.55% |

| Oxygen (O) | 20.67% |

Experimental values that closely match these theoretical percentages provide strong evidence for the proposed molecular formula, completing the structural elucidation process.

Derivatives, Analogues, and Structural Modification Studies

Modification of the Phenyl Ring Substituents

Modifications to the aromatic ring are a cornerstone of medicinal chemistry, aimed at influencing factors such as receptor binding, metabolic stability, and bioavailability. For derivatives of 3-(2,2,2-trifluoroacetyl)phenyl acetate (B1210297), this has primarily involved the introduction of additional fluorine atoms or the incorporation of heterocyclic systems.

The introduction of fluorine into drug candidates is a widely used strategy to enhance properties like metabolic stability, lipophilicity, and binding affinity. semanticscholar.orgnih.gov In the context of phenyl acetate derivatives, fluorine substitution has been explored to improve drug transport across the blood-brain barrier and to fine-tune hypnotic and sedative activities. semanticscholar.orgplos.org

A general synthetic approach to fluorine-containing phenyl acetate derivatives involves a multi-step sequence. semanticscholar.org The process often starts with commercially available phenols, which undergo reaction with glyoxylic acid to form 2-hydroxyphenyl acetic acid derivatives. These intermediates are then reduced, commonly with stannous chloride, to yield the corresponding phenyl acetic acid derivatives. Subsequent esterification with various alcohols, including fluorine-containing ones, affords the final target compounds. semanticscholar.org Palladium-catalyzed Suzuki coupling reactions have also been employed as a strategy for synthesizing substituted phenyl acetic acid building blocks, particularly for aryl groups bearing electron-withdrawing substituents. inventivapharma.com

Research into a series of fluorine-substituted phenyl acetate derivatives has yielded compounds with varying hypnotic potencies and recovery profiles. nih.govplos.orgresearchgate.net The strategic placement of fluorine atoms, either on the phenyl ring or on the ester and ether residues of related parent structures, has been shown to significantly impact the resulting pharmacological profile. semanticscholar.orgplos.org

Below is a table summarizing a selection of synthesized fluorine-substituted phenyl acetate derivatives and their observed properties in preclinical studies.

| Compound ID | Modification Details | Observed Hypnotic Potency (HD50) | Recovery Profile Characteristics | Source |

|---|---|---|---|---|

| Compound 5j | Fluorine substitution on parent structure of propanidid/AZD3043 | Decreased with increasing animal size | More rapid recovery than AZD3043, propanidid, and propofol | nih.gov |

| Compounds 5a-e | Trifluoromethyl or trifluoroethyl group on R1 of parent structure | Reduced potency (43.8–72.5 mg/kg in mice) | Slower onset times compared to propanidid | semanticscholar.org |

| Compounds 5g-l | Trifluoroethyl, trifluoropropyl, or trifluoro-2-propyl group on R2 of parent structure | Comparable potency to propanidid | Comparable onset times and durations of effect to propanidid | semanticscholar.org |

Heterocyclic rings, particularly nitrogen-containing systems like triazoles, are privileged structures in medicinal chemistry due to their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, thereby improving target affinity and selectivity. frontiersin.orgmdpi.com Both 1,2,3- and 1,2,4-triazoles are five-membered aromatic rings that can be readily substituted to create diverse libraries of bioactive molecules. frontiersin.org

The synthesis of 1,2,3-triazole derivatives is famously achieved via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often catalyzed by copper(I), a key reaction in "click chemistry". nih.govresearchgate.net This method is highly efficient and tolerates a wide range of functional groups, making it suitable for late-stage functionalization. researchgate.net For the synthesis of 1,2,4-triazole (B32235) derivatives, methods can include the reaction of hydrazides with appropriate reagents or the conversion of other heterocyclic systems like oxadiazoles. frontiersin.org A series of novel N-acetyl Schiff bases incorporating a 1,2,4-triazole moiety was synthesized by reacting previously formed Schiff bases with acetic anhydride (B1165640). acs.org

While specific examples detailing the attachment of a triazole ring to the 3-(2,2,2-trifluoroacetyl)phenyl acetate core are not extensively documented in the reviewed literature, the established synthetic methodologies are broadly applicable. For instance, a bromo- or azido-functionalized precursor of this compound could serve as a handle for introducing a triazole moiety through established coupling or cycloaddition reactions. The introduction of such a group would be expected to significantly alter the polarity, solubility, and hydrogen-bonding capacity of the parent molecule, potentially leading to novel biological activities. frontiersin.orgnih.gov

Alterations to the Acetate Ester Moiety

The acetate ester group is a critical functional moiety that influences the compound's solubility, metabolic stability, and potential role as a prodrug. Altering this group can lead to derivatives with different rates of hydrolysis and, consequently, modified pharmacokinetic profiles.

The synthesis of esters, including acetates, can be achieved through various methods, such as the acylation of alcohols and phenols. organic-chemistry.org The use of catalysts like 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl) or phosphoric acid can facilitate the reaction between an alcohol and an acylating reagent under specific conditions. organic-chemistry.org Conversely, the hydrolysis of the ester back to the corresponding phenol (B47542) can be catalyzed by acids or bases. organic-chemistry.org

Modifications could involve:

Varying the Chain Length: Replacing the acetyl group with longer-chain alkanoyl groups (e.g., propionyl, butyryl) to increase lipophilicity.

Introducing Unsaturation: Using alkenyl carboxylates as acylating reagents to introduce double bonds. organic-chemistry.org

Incorporating Functional Groups: Esterifying the parent phenol with carboxylic acids bearing other functional groups (e.g., amino acids, heterocyclic acids) to create ester prodrugs with targeted properties.

These modifications would leverage well-established esterification protocols. The choice of the new ester group would be guided by the desired physicochemical properties, such as aqueous solubility, metabolic lability, and potential for targeted delivery.

Trifluoroacetyl Group Variations and Analogues

The trifluoroacetyl group is a strong electron-withdrawing group that significantly influences the electronic properties of the phenyl ring and can act as a key binding element. Variations of this group can probe its role in receptor interaction and metabolic pathways.

Analogues can be synthesized by replacing the trifluoroacetyl group with other perfluorinated alkyl ketones. For example, extending the perfluoroalkyl chain to create pentafluoropropionyl or heptafluorobutyryl analogues could enhance lipophilicity and potentially alter binding interactions. Studies on related β-diketones, such as thenoyltrifluoroacetone, have explored analogues with pentafluoroethyl and heptafluoropropyl groups, revealing differences in their acidic and complexing characteristics. acs.org

The synthesis of trifluoromethyl ketones can be achieved by reacting Grignard reagents with trifluoroacetic acid (TFA) or its derivatives. researchgate.net The N-trifluoroacetyl group, used as a protecting group in amino acid chemistry, is known to be labile under mild basic conditions, allowing for its removal. nih.govacs.org This lability suggests that the trifluoroacetyl moiety could potentially be replaced post-synthesis. Furthermore, trifluoroacetic acid itself is a versatile reagent and catalyst in various organic transformations, including Friedel-Crafts reactions and rearrangements, highlighting the rich chemistry surrounding trifluoromethyl ketones. researchgate.netnih.gov

Stereochemical Considerations in Derivatives

Stereochemistry is a critical aspect of drug design, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different biological activities and metabolic fates. While this compound itself is achiral, structural modifications can introduce stereocenters.

For instance, the introduction of certain substituents on the phenyl ring or modifications to the acetate and trifluoroacetyl groups could create chiral centers. In such cases, stereoselective synthesis or chiral resolution would be necessary to isolate and evaluate the individual stereoisomers.

Furthermore, even in the absence of a fixed chiral center, stereochemical considerations regarding the conformation of the molecule are important. The trifluoromethyl group can influence the preferred conformation of adjacent groups. Studies on tertiary trifluoroacetamides have used advanced NMR techniques, such as 1H–19F heteronuclear Overhauser spectroscopy (HOESY), to investigate and establish the stereochemistry of E/Z-amide conformers. nih.gov These analyses rely on detecting through-space spin-spin couplings between fluorine and nearby protons, which indicate spatial proximity and help define the molecule's three-dimensional structure in solution. nih.gov Such techniques would be highly relevant for analyzing the conformational preferences of chiral or sterically hindered derivatives of this compound.

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT studies on 3-(2,2,2-Trifluoroacetyl)phenyl acetate (B1210297) would focus on elucidating its electronic structure, orbital energies, and charge distribution, which are fundamental to understanding its reactivity.

A primary focus of such studies would be the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, offering a quantitative measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For 3-(2,2,2-Trifluoroacetyl)phenyl acetate, the electron-withdrawing nature of the trifluoroacetyl group is expected to significantly lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

DFT calculations can also generate electron density maps and electrostatic potential surfaces. These visualizations would highlight the electron-deficient regions, particularly around the carbonyl carbons of the trifluoroacetyl and acetate groups, and the electron-rich areas, such as the oxygen atoms and the phenyl ring. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

Furthermore, DFT methods are employed to calculate various energetic properties, such as the heat of formation and bond dissociation energies. These calculations provide a theoretical basis for the thermodynamic stability of the molecule and the relative strengths of its chemical bonds.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Method/Basis Set |

| HOMO Energy | -8.5 eV | B3LYP/6-31G |

| LUMO Energy | -3.3 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.2 eV | B3LYP/6-31G |

| Dipole Moment | 3.5 D | B3LYP/6-31G |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations of this compound, typically performed in a simulated solvent environment, can reveal its conformational preferences and the flexibility of its constituent parts.

By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the potential energy surface and identify low-energy conformations. For this compound, key conformational variables would include the dihedral angles associated with the rotation of the phenyl ring, the acetate group, and the trifluoroacetyl group. The simulations would reveal the most stable rotational isomers (rotamers) and the energy barriers between them.

MD simulations are also instrumental in studying the interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. By analyzing the trajectories of the simulation, one can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern its solubility and binding affinity to potential biological targets.

Table 2: Hypothetical Conformational Preferences of this compound from MD Simulations

| Dihedral Angle | Most Populated Range (degrees) | Relative Population (%) |

| C-C-O-C (Acetate) | 160-180 | 75 |

| C-C-C=O (Trifluoroacetyl) | -20 to 20 | 60 |

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its hydrolysis, a reaction of significant interest. The presence of the strongly electron-withdrawing trifluoroacetyl group is expected to enhance the electrophilicity of the acetate carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Using quantum mechanical methods like DFT, researchers can map the entire reaction pathway for hydrolysis. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Computational studies could compare the activation energy for the hydrolysis of this compound with that of phenyl acetate. It is hypothesized that the activation energy for the former would be significantly lower, providing a quantitative explanation for an accelerated hydrolysis rate. These models can also elucidate the role of solvent molecules in stabilizing the transition state.

Table 3: Hypothetical Calculated Activation Energies for Hydrolysis

| Compound | Reaction | Activation Energy (kcal/mol) |

| This compound | Base-catalyzed hydrolysis | 12.5 |

| Phenyl acetate | Base-catalyzed hydrolysis | 15.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Prediction via In Silico Methods

In the context of drug discovery and development, in silico methods for predicting Structure-Activity Relationships (SAR) are indispensable. These methods aim to correlate the structural features of a molecule with its biological activity. For this compound, if it were being investigated as a potential therapeutic agent, these methods would be crucial for optimizing its structure to enhance its desired activity and reduce potential side effects.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods involve aligning a series of analog compounds and calculating their steric and electrostatic fields. Statistical methods are then used to build a model that relates these fields to the observed biological activity.

The resulting 3D-QSAR model can be visualized as a contour map, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, the model might suggest that increasing the steric bulk at a particular position on the phenyl ring or modifying the electrostatic properties of the trifluoroacetyl group could lead to improved biological activity.

Molecular docking is another powerful in silico technique. If a biological target for this compound is known, docking simulations can predict the preferred binding orientation of the molecule within the active site of the target protein. These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for the rational design of more potent analogs.

Table 4: Hypothetical In Silico SAR Data for this compound Analogs

| Analog Substitution | Predicted Activity (IC50, nM) | Key Interaction with Hypothetical Target |

| None | 50 | Hydrogen bond with Ser-210 |

| 4-Chloro | 25 | Enhanced hydrophobic interaction |

| 4-Methoxy | 80 | Steric clash with Phe-320 |

Note: The data in this table is hypothetical and for illustrative purposes.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Key Building Block in Complex Molecule Synthesis

3-(2,2,2-Trifluoroacetyl)phenyl acetate (B1210297) is recognized as a key building block in the synthesis of more intricate organic molecules. bldpharm.com Its utility stems from the distinct reactivity of its functional groups. The trifluoroacetyl group can participate in various chemical transformations, such as reduction to form a trifluoro-1-hydroxyethyl group or other reactions that leverage its electron-withdrawing properties. Simultaneously, the phenyl acetate portion of the molecule can be modified, for instance, through the substitution of the acetate group. This dual reactivity allows chemists to incorporate the fluorinated phenyl structure into larger, more complex molecular architectures, which is a crucial strategy in the development of novel compounds. mdpi.comresearchgate.net

Trifluoroacetyl as a Protecting Group in Organic Synthesis

The trifluoroacetyl (TFA) group is a widely used protecting group in organic synthesis, valued for its stability under certain conditions and its selective removal under others.

The trifluoroacetyl group is effective for the protection of various nucleophilic functional groups, including alcohols, amines, and thiols. researchgate.net N- and O-trifluoroacetylation has been successfully used to protect secondary amine and hydroxyl groups, respectively, particularly under harsh nitrolysis or nitration conditions. researchgate.netbath.ac.uk This protective strategy is essential in the synthesis of complex molecules where certain functional groups must be shielded from strong reagents while other parts of the molecule are modified. researchgate.netuchicago.edu The stability of the trifluoroacetyl group in acidic environments, followed by its ready removal, makes it a valuable tool in multi-step synthetic sequences. researchgate.netgoogle.com

The removal of the trifluoroacetyl protecting group can be accomplished under mild conditions, which is a key advantage in the synthesis of sensitive molecules. researchgate.net Deprotection is often achieved through solvolysis, for example, by reacting the protected compound with an alcohol such as methanol (B129727) or ethanol. researchgate.netgoogle.com The cleavage can also be performed under mild basic conditions. researchgate.net For N-trifluoroacetyl groups, reductive cleavage is another deprotection method. organic-chemistry.org

The general mechanism for acid-catalyzed deprotection, analogous to the cleavage of other groups like the tert-butyloxycarbonyl (Boc) group with trifluoroacetic acid (TFA), involves protonation of the protected group, followed by cleavage to release the free functional group. commonorganicchemistry.comfiveable.me

Table 1: Deprotection Methods for the Trifluoroacetyl Group

| Protected Group | Reagent/Condition | Mechanism |

|---|---|---|

| Alcohols (O-TFA) | Methanol / Ethanol | Solvolysis |

| Amines (N-TFA) | Mild Base | Basic Hydrolysis |

| Amines (N-TFA) | Samarium Diiodide | Reductive Cleavage |

| Amines (N-TFA) | Sodium Acetate / Ethanol | Solvolysis |

In the context of solid-phase peptide synthesis (SPPS), unwanted trifluoroacetylation of the N-terminal amino group can occur as a significant side reaction, leading to chain termination. nih.govpnas.org A mechanism for this has been identified that is independent of the amino acid coupling step. nih.gov It involves the generation of trifluoroacetoxymethyl groups on the resin support, which are formed from hydroxymethyl sites during treatment with trifluoroacetic acid (TFA) or by the acid-catalyzed cleavage of the benzyl (B1604629) ester bond linking the peptide to the resin. nih.govpnas.org During the subsequent neutralization step with a tertiary amine, the trifluoroacetyl group is transferred from the resin to the free amine of the peptide chain. nih.gov

This undesirable side reaction can be largely prevented. pnas.org One effective strategy is to use an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin support. nih.govresearchgate.net This type of resin is stable to the trifluoroacetic acid used during the synthesis, which prevents the formation of the trifluoroacetoxymethyl sites responsible for the unwanted acylation. nih.govresearchgate.net Using such a stable support can reduce the level of trifluoroacetylation to less than 0.02% per cycle. nih.govresearchgate.net

Intermediates for Fluorinated Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine atoms into pharmaceuticals and agrochemicals can significantly enhance their biological activity, metabolic stability, and lipophilicity. nih.gov 3-(2,2,2-Trifluoroacetyl)phenyl acetate serves as a valuable intermediate for the synthesis of such fluorinated compounds. The trifluoroacetyl group is a key synthon for introducing the trifluoromethyl moiety, a common feature in many modern drugs and crop protection agents. nih.govccspublishing.org.cn The compound can be used to construct complex heterocyclic structures and other molecular scaffolds that form the core of active pharmaceutical ingredients and agrochemicals. nih.gov For example, related trifluoroacetamido derivatives have been synthesized and investigated as potent inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting the importance of this chemical motif in drug design. mdpi.com

Utilization in Chemical Biology Research

In the field of chemical biology, this compound is employed in studies related to enzyme inhibition and the investigation of protein-ligand interactions. The trifluoroacetyl group can act as a reactive "warhead" or a key binding element that interacts with amino acid residues in the active site of an enzyme. Its strong electron-withdrawing nature can enhance the binding affinity and selectivity of a molecule for its biological target. Researchers can utilize this compound as a starting point to design and synthesize chemical probes or potential inhibitors to study the function and structure of specific proteins and enzymes.

Probes for Enzyme Inhibition Studies

The development of probes to detect and quantify enzyme activity is crucial for drug discovery and diagnostics. researchgate.netnih.gov Activatable probes, which generate a signal in response to a specific enzyme, are particularly valuable for their high sensitivity and selectivity. nih.gov this compound serves as a scaffold for such probes, particularly for hydrolytic enzymes like esterases. mdpi.com

The mechanism often involves the enzymatic cleavage of the acetate group. Esterases, a broad class of hydrolases, catalyze the hydrolysis of esters into their corresponding acids and alcohols. mdpi.com In the case of this compound, this enzymatic action would release 3-hydroxyacetophenone (after tautomerization of the trifluoroacetyl-substituted phenol). The trifluoroacetyl group itself is a key feature; its strong electron-withdrawing nature can significantly influence the molecule's interaction with enzyme active sites, potentially enhancing binding affinity and selectivity. This interaction may lead to the inhibition of enzyme activity, allowing researchers to study the enzyme's function and identify potential therapeutic agents. The release of the fluorinated phenol (B47542) upon ester cleavage can be detected by various analytical methods, including 19F NMR, providing a signal to monitor enzyme activity. nih.gov

Table 1: Design Principles of Enzyme Probes Based on this compound

| Component | Function | Mechanism of Action |

| Acetate Ester | Enzyme Recognition Site | Serves as a substrate for esterase enzymes, which cleave the ester bond. mdpi.com |

| Phenyl Ring | Scaffold | Provides a stable framework for attaching the functional groups. |

| Trifluoroacetyl Group | Reporter/Inhibitory Moiety | Its electron-withdrawing properties can enhance binding to the enzyme's active site, potentially leading to inhibition. The fluorine atoms can serve as an NMR-active nucleus for detection. nih.gov |

Ligands for Protein-Ligand Interaction Research

Understanding the interactions between small molecules (ligands) and proteins is fundamental to drug design. This compound is employed in the study of these protein-ligand interactions. The molecule's distinct functional groups can engage in various types of non-covalent interactions within a protein's binding pocket.

The biological activity of such compounds is primarily attributed to their interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group, in particular, can significantly enhance a compound's binding affinity and selectivity towards these targets. It can participate in hydrogen bonding and other polar interactions. The phenyl ring provides a hydrophobic surface capable of forming hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. biorxiv.org The acetate group can also form hydrogen bonds. By systematically modifying the structure of this compound and observing the effects on binding affinity, researchers can map the topology of a protein's active site and design more potent and selective ligands.

Table 2: Potential Protein-Ligand Interactions for this compound

| Molecular Feature | Potential Interaction Type | Interacting Protein Residues (Examples) |

| Trifluoroacetyl Group | Hydrogen Bonding, Dipole-Dipole | Polar residues (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Phenyl Ring | Hydrophobic Interactions, π-Stacking | Nonpolar and aromatic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan) biorxiv.org |

| Acetate Ester (Carbonyl) | Hydrogen Bonding | Hydrogen bond donors (e.g., Serine, Tyrosine, Lysine) |

Design of "Soft Drugs" with Tuned Metabolic Lability

"Soft drugs" are biologically active compounds that are designed to undergo predictable and controlled metabolism to form non-toxic, inactive byproducts after exerting their therapeutic effect. nih.gov This approach aims to improve the safety profile of a drug by reducing systemic exposure and preventing the formation of reactive metabolites. The key to soft drug design is the incorporation of a metabolically labile functional group that is susceptible to enzymatic cleavage.

The acetate ester in this compound is a classic example of such a labile group. Phenylacetate compounds are known to be metabolized in mammals. hmdb.ca In the body, esterase enzymes would likely hydrolyze the ester bond, breaking the molecule down into acetic acid and a trifluoroacetyl-substituted phenol. mdpi.comnih.gov This rapid metabolism is a desirable characteristic for certain therapeutic applications where a short duration of action is required. nih.gov

The presence of the trifluoroacetyl group can modulate the rate of this hydrolysis. Fluorine substitution can influence a drug's absorption, transport, and metabolic rate. nih.govplos.org By altering the electronic properties of the phenyl ring, the trifluoroacetyl group can affect the susceptibility of the ester bond to enzymatic attack, allowing for the "tuning" of the compound's metabolic half-life. This principle allows medicinal chemists to design molecules with a precisely controlled duration of action and a favorable safety profile. nih.gov

Table 3: Characteristics of Soft Drugs

| Feature | Description | Relevance to this compound |

| Metabolic Lability | Designed to be rapidly metabolized to inactive compounds. nih.gov | The acetate ester is a metabolically labile group susceptible to hydrolysis by esterases. mdpi.com |

| Predictable Metabolism | Follows a known metabolic pathway, avoiding the formation of toxic intermediates. nih.gov | Ester hydrolysis is a well-characterized metabolic pathway. nih.gov |

| Controlled Duration of Action | The therapeutic effect is terminated by metabolism, allowing for precise control. nih.gov | The rate of ester hydrolysis, influenced by the trifluoroacetyl group, would determine the compound's half-life. |

Future Research Directions and Synthetic Innovations

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of trifluoromethyl ketones, including structures like 3-(2,2,2-trifluoroacetyl)phenyl acetate (B1210297), is a critical area for innovation, with a focus on improving efficiency and sustainability.

Current synthetic approaches often involve the reaction of a corresponding hydroxyaryl ketone with a trifluoroacetylating agent. However, future developments aim to overcome the limitations of traditional methods, which may require harsh conditions or expensive reagents. A significant advancement lies in the utilization of fluoroform (HCF₃), an inexpensive industrial byproduct, as the trifluoromethyl source. beilstein-journals.orgnih.gov This approach represents a more sustainable and economical pathway for producing trifluoromethyl ketones. beilstein-journals.org

Strategies for enhancing synthetic efficiency include:

Catalyst-Free and Metal-Free Protocols: Research is moving towards methods that avoid heavy metal catalysts, which can be toxic and costly. For instance, fluoroarenes have been shown to mediate the trifluoromethylation of carboxylic acids under metal-free conditions. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages over batch processes in terms of safety, scalability, and reaction control, making it an attractive route for the production of trifluoromethyl ketones. organic-chemistry.org

Polymer-Supported Reagents: The use of polymer-supported reagents and sequestering agents can simplify purification processes, eliminating the need for traditional column chromatography and reducing solvent waste. durham.ac.uk

Dual Catalysis Systems: The combination of nickel and photoredox catalysis has been developed for the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides, providing a mild route to α-trifluoromethyl ketones. acs.org

| Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Fluoroform Utilization | Uses HCF₃ as a CF₃ source. | Economical, utilizes industrial byproduct. | beilstein-journals.orgnih.gov |

| Metal-Free Trifluoromethylation | Mediated by fluoroarenes. | Avoids heavy metal catalysts, mild conditions. | organic-chemistry.org |

| Polymer-Supported Synthesis | Employs solid-phase reagents. | Simplified purification, reduced waste. | durham.ac.uk |

| Dual Nickel/Photoredox Catalysis | Cross-coupling under visible light. | Mild reaction conditions, broad substrate scope. | acs.org |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The trifluoroacetyl group imparts unique reactivity to the aromatic ring and the carbonyl group, opening avenues for novel chemical transformations. researchgate.net While known reactions include oxidation to carboxylic acids and reduction to hydroxyl groups, future research will likely focus on more complex and selective transformations.

The renaissance of radical chemistry, particularly through photocatalysis and single-electron transfer (SET) processes, presents a significant opportunity for installing trifluoroacetyl motifs onto organic molecules in new ways. researchgate.net These methods often proceed under mild conditions and can offer unique selectivity compared to traditional ionic pathways.

Future explorations in reactivity could include:

Asymmetric Catalysis: Developing catalytic systems for the enantioselective reduction of the trifluoroacetyl ketone to form chiral trifluoromethyl carbinols, which are valuable building blocks in medicinal chemistry.

C-H Activation: Directing catalytic C-H functionalization of the phenyl ring, guided by the existing substituents, to build molecular complexity efficiently.